REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]1[C:8]2([CH2:11][NH:10][CH2:9]2)[CH2:7][N:6]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:5]1.C=O.[C:21]([BH3-])#N.[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.C(O)C>[CH2:12]([N:6]1[CH2:5][C:4](=[N:3][O:2][CH3:1])[C:8]2([CH2:11][N:10]([CH3:21])[CH2:9]2)[CH2:7]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
CON=C1CN(CC12CNC2)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
176 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
distilled under the reduced pressure
|
Type
|
ADDITION
|
Details
|
the obtained residue was added into 50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silicagel column chromatography(methanol:normal hexane:dichloromethane=1:10:8)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2(CN(C2)C)C(C1)=NOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 60.1% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |